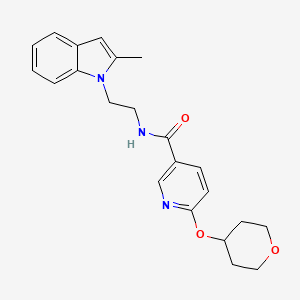
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurocognitive Function and Neuroprotection
Nicotinamide has been investigated for its neuroprotective effects and potential to preserve and enhance neurocognitive function. Studies suggest it may benefit conditions such as age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and brain injuries, through its role as a precursor to NAD+, a key coenzyme in cellular energy production (Rennie et al., 2015).
Oncological Outcomes and Biomarkers
Research on Nicotinamide N-methyltransferase (NNMT) highlights its upregulation in various cancers, including urologic neoplasms, and its association with tumor progression and patient survival. NNMT's presence in blood and urine suggests its potential as a biomarker for early cancer detection and as a target for treatment (Campagna et al., 2021).
Metabolic and Epigenetic Regulation
Nicotinamide plays a significant role in cellular metabolism and epigenetic regulation, linking one-carbon metabolism with cellular methylation balance and NAD+ levels. Its involvement in lipid metabolism, insulin sensitivity, and mitochondrial biogenesis underlines its therapeutic potential across metabolic disorders and cancer (Roberti et al., 2021).
Potential Adverse Effects
While nicotinamide is considered safe for use in clinical treatments and dietary supplements, concerns have been raised about the long-term safety of high-dose usage. Potential adverse effects, such as alterations in cellular methyl metabolism and epigenetic changes, warrant further research to ensure safety (Hwang & Song, 2020).
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
One study suggests that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound may have similar effects.
特性
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-14-17-4-2-3-5-20(17)25(16)11-10-23-22(26)18-6-7-21(24-15-18)28-19-8-12-27-13-9-19/h2-7,14-15,19H,8-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEBKQGOWZEMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CN=C(C=C3)OC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

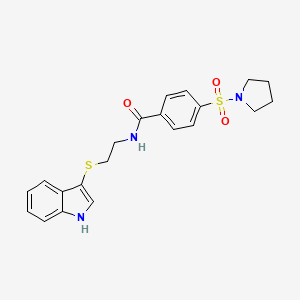
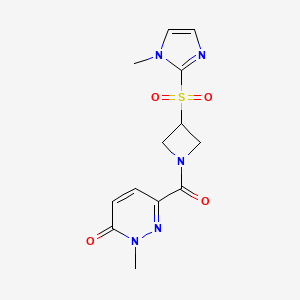
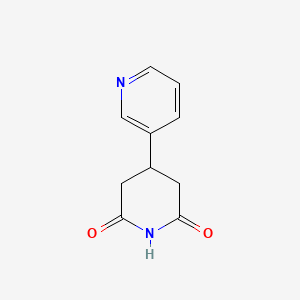
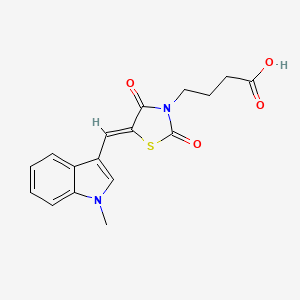
![[1,2,4]Triazol-1-yl-acetic acid hydrochloride](/img/structure/B2454056.png)
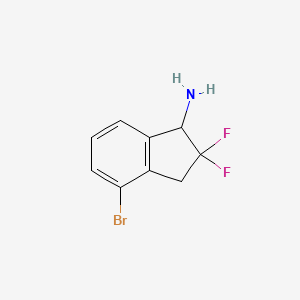

![6-Tert-butyl-2-[1-(9-methylpurin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2454060.png)
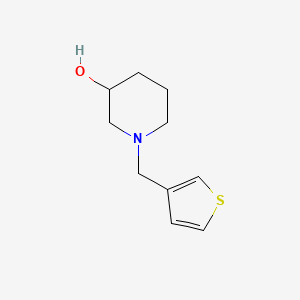
![1-(4-bromophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2454063.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2454065.png)
![N-[2-[(2-Chloroacetyl)amino]ethyl]-2-phenoxyacetamide](/img/structure/B2454069.png)
![Methyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4,5-dimethoxybenzoate](/img/structure/B2454071.png)
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454073.png)